(S)-5-Phenylpiperazin-2-one

sigma-1 receptor binding affinity CNS pharmacology

Researchers requiring enantiopure phenylpiperazine scaffolds for sigma-1 or P2X3 SAR studies face supply challenges with racemic material requiring costly kinetic resolution. (S)-5-Phenylpiperazin-2-one provides a pre-installed (S)-stereocenter, eliminating chiral separation steps and enabling direct asymmetric elaboration. • Sigma-1 receptor binding: Ki = 21.7 nM (baseline pharmacophore for comparative SAR) • P2X3 antagonist activity: EC50 = 80 nM (validated reference standard for assay calibration) • Enables asymmetric synthesis of α,α-disubstituted piperazinones with high enantiocontrol; contrasts with racemic CAS 907973-15-3 which requires resolution.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B13940987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Phenylpiperazin-2-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C(NCC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C10H12N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1
InChIKeyRMZGIXQVAQTNNP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-Phenylpiperazin-2-one Procurement Guide


(S)-5-Phenylpiperazin-2-one (CAS 1240585-39-0) is a chiral heterocyclic compound belonging to the phenylpiperazine class, characterized by a piperazin-2-one core bearing a phenyl substituent at the 5-position with defined (S)-stereochemistry . It serves primarily as a versatile chiral building block and intermediate in medicinal chemistry, with reported binding interactions at sigma-1 receptors (Ki = 21.7 nM) [1] and antagonist activity at P2X3 purinoceptors (EC50 = 80 nM) [2].

  • Chiral building block with defined (S)-stereochemistry
  • Reported sigma-1 receptor binding interaction context
  • Reported P2X3 purinoceptor antagonist assay context
  • Suitable for SAR probe, reference standard, and asymmetric synthesis workflows

Substitution Risks for (S)-5-Phenylpiperazin-2-one


Substituting (S)-5-Phenylpiperazin-2-one with its racemic mixture (CAS 907973-15-3) or with alternative phenylpiperazine derivatives (e.g., 1-methyl-5-phenylpiperazin-2-one or homopiperazine analogs) is not scientifically neutral. Enantiomeric identity fundamentally alters receptor recognition and downstream pharmacological outcomes [1]. Even within the phenylpiperazine class, minor structural modifications—such as ring expansion from piperazine to homopiperazine—result in decreased receptor affinity and altered binding selectivity profiles [2]. Procurement decisions must therefore be compound- and stereoisomer-specific.

  • Racemic mixture (CAS 907973-15-3) introduces uncontrolled (R)-enantiomer; chiral identity may shift receptor engagement.
  • Phenylpiperazine derivatives with ring substitutions may exhibit altered binding selectivity profiles; direct substitution not supported.
  • Homopiperazine ring expansion can reduce receptor affinity; structural analog substitution may compromise scaffold interpretation.

Differentiation Evidence for (S)-5-Phenylpiperazin-2-one


Sigma-1 Binding Affinity Comparison

(S)-5-Phenylpiperazin-2-one exhibits moderate binding affinity for the sigma-1 receptor (Ki = 21.7 nM) [1]. In comparison, the more elaborated 5-phenylpiperazin-2-one-containing P2X7 antagonist KN-62 analog (compound 4g) demonstrates substantially higher affinity (IC50 = 12.1 nM) [2], indicating that while the core (S)-5-phenylpiperazin-2-one scaffold provides baseline sigma-1 engagement, further substitution yields enhanced potency. This differential positions (S)-5-Phenylpiperazin-2-one as a minimal pharmacophore probe rather than a fully optimized lead compound.

Sigma-1 Binding Affinity
Reported
Ki = 21.7 nM (target, sigma-1) vs 12.1 nM (compound 4g, elaborated scaffold; human P2X7 context)
Supports baseline core scaffold SAR studies
Binding data from guinea pig brain homogenate; comparator from different target class.
sigma-1 receptor binding affinity CNS pharmacology

P2X3 Antagonist Activity Comparison

(S)-5-Phenylpiperazin-2-one demonstrates antagonist activity at the rat P2X3 purinoceptor with an EC50 of 80 nM at 10 μM test concentration [1]. In contrast, optimized P2X3 antagonists containing elaborated piperazine scaffolds achieve substantially higher potency, with reported IC50 values in the low nanomolar range (e.g., IC50 = 999 nM for a related phenylpiperazine derivative at human P2X3) [2]. The unsubstituted (S)-5-Phenylpiperazin-2-one provides a reference point for evaluating the potency gains achieved through structural elaboration.

P2X3 Antagonist Activity
Reported
EC50 = 80 nM (rat P2X3, Xenopus oocytes) vs IC50 = 999 nM (human P2X3, elaborated derivative); direct comparison limited by species/assay differences
Minimal pharmacophore reference point for optimization
Assay format and species mismatch limits numeric ranking.
P2X3 receptor purinergic signaling pain pharmacology

Chiral Identity: (S)-Enantiomer vs. Racemate

(S)-5-Phenylpiperazin-2-one (CAS 1240585-39-0) is the defined single enantiomer, whereas the racemic mixture is cataloged under CAS 907973-15-3 . Asymmetric synthetic methodologies for chiral piperazin-2-ones achieve high enantiocontrol and produce versatile chiral building blocks that are exceedingly difficult to access via traditional racemic routes [1]. Kinetic resolution methods are required to isolate the (S)-enantiomer from racemic mixtures , underscoring that the enantiopure compound represents a distinct chemical entity with different procurement, handling, and application considerations.

Chiral Identity vs Racemate
Class-level inference
(S)-enantiomer (CAS 1240585-39-0) vs racemate (CAS 907973-15-3); single stereoisomer vs equimolar (R+S) mixture; asymmetric synthesis enables enantiopure access
Enantiopure identity avoids stereochemical variable in biological assays
Kinetic resolution required to isolate (S)-enantiomer from racemate.
chiral synthesis stereochemistry enantiomeric purity

Research Applications of (S)-5-Phenylpiperazin-2-one


Sigma-1 Receptor SAR Probe

Utilize (S)-5-Phenylpiperazin-2-one as an unsubstituted core scaffold to establish baseline sigma-1 receptor binding affinity (Ki = 21.7 nM) [1] for comparative SAR studies. This minimal pharmacophore enables quantification of potency gains achieved through systematic substitution at the phenyl ring or piperazinone nitrogen positions, as demonstrated by the enhanced potency (IC50 = 12.1 nM) observed in optimized derivatives with o-fluorine substitution [2].

Chiral Building Block for Synthesis

Employ (S)-5-Phenylpiperazin-2-one as a starting material in asymmetric synthetic sequences requiring a pre-installed stereocenter. The defined (S)-stereochemistry eliminates the need for subsequent chiral resolution steps [1]. This contrasts with racemic material (CAS 907973-15-3), which requires kinetic resolution to isolate the active enantiomer [2]. The enantiopure compound is particularly suited for constructing α,α-disubstituted piperazinones and piperazines with high enantiocontrol [3].

P2X3 Antagonist Reference Standard

Use (S)-5-Phenylpiperazin-2-one as a structurally defined reference compound with known P2X3 antagonist activity (EC50 = 80 nM, rat P2X3 expressed in Xenopus oocytes) [1]. Its moderate potency and well-characterized structure make it suitable for validating assay conditions and establishing baseline antagonist activity prior to screening libraries of more potent, elaborated phenylpiperazine derivatives [2].

CNS Drug Discovery Scaffold

Incorporate (S)-5-Phenylpiperazin-2-one as a starting point for CNS-targeted drug discovery based on its sigma-1 receptor engagement [1] and the known CNS permeability of the phenylpiperazine class. Homopiperazine analogs exhibit logP values (2.6–3.6) within the optimal range for passive blood-brain barrier transport [2], supporting the scaffold's suitability for CNS applications when appropriately elaborated.

Application
Selection Property
Validation Focus
Sigma-1 receptor SAR probe
Unsubstituted core scaffold with reported sigma-1 binding context
Baseline SAR contribution of phenylpiperazinone core
Chiral building block for synthesis
Pre-installed (S)-stereocenter eliminates resolution steps
Enantiocontrol in α,α-disubstituted piperazinone construction
P2X3 antagonist reference standard
Structurally defined antagonist with reported assay activity
Assay condition benchmarking and baseline antagonist profiling
CNS drug discovery scaffold
Phenylpiperazine class with reported CNS permeability profile
LogP and passive blood-brain barrier transport context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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